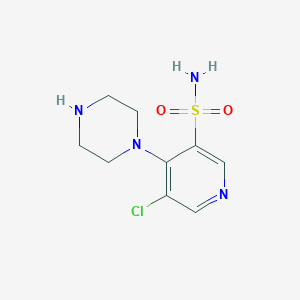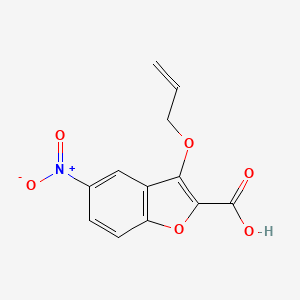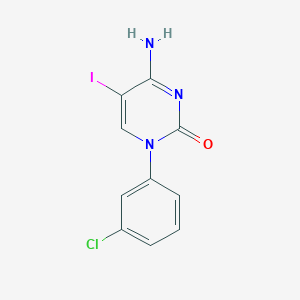
tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate: is a complex organic compound with the molecular formula C21H33N3O2 It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a pyridine ring substituted with an isopropylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the isopropylpyrrolidine moiety: This step may involve nucleophilic substitution or addition reactions.
Attachment of the cyclobutyl ring: This can be done through cycloaddition reactions or other suitable methods.
Incorporation of the tert-butyl carbamate group: This step often involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced derivatives of the pyridine ring.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology : It may serve as a ligand in biochemical assays or as a probe in studying biological pathways. Medicine Industry : The compound can be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds:
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- tert-Butyl (5-bromopyridin-2-yl)carbamate
Comparison:
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate : This compound contains a trifluoromethyl group, which can significantly alter its chemical properties and reactivity compared to the isopropylpyrrolidine moiety in the target compound.
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate : The presence of a tosyl group in this compound can influence its solubility and reactivity, making it distinct from the cyclobutyl-substituted compound.
- tert-Butyl (5-bromopyridin-2-yl)carbamate : The bromine atom in this compound can participate in various substitution reactions, providing different reactivity patterns compared to the target compound.
Conclusion
tert-Butyl cyclobutyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and development, particularly in the synthesis of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C21H33N3O2 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
tert-butyl N-cyclobutyl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C21H33N3O2/c1-15(2)23-13-7-10-18(23)16-11-12-19(22-14-16)24(17-8-6-9-17)20(25)26-21(3,4)5/h11-12,14-15,17-18H,6-10,13H2,1-5H3 |
InChI Key |
CGHHPTGHTAFXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)N(C3CCC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)





![4,6-Dimethyl-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11802901.png)
![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)

